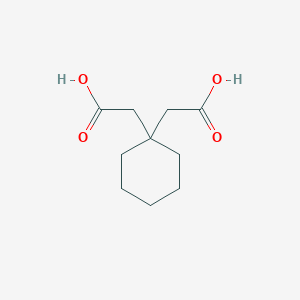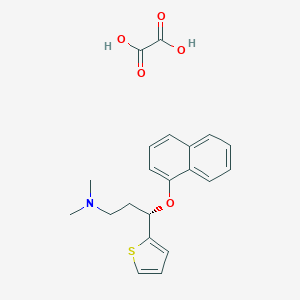
Dextrorphan
Descripción general
Descripción
El dextrorfano es un compuesto psicoactivo que pertenece a la clase de los morfinanos. Se conoce principalmente por su función como antitusígeno (supresor de la tos) y, a dosis más altas, como alucinógeno disociativo. El dextrorfano es el enantiómero dextrorrotatorio del racemorfano, siendo el enantiómero levorrotatorio el levorfanol. Se produce a través de la O-desmetilación de la dextrometorfano por la enzima citocromo P450 2D6 (CYP2D6) .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El dextrorfano se sintetiza a partir de dextrometorfano mediante una reacción de O-desmetilación. Este proceso implica la eliminación de un grupo metilo del grupo metoxi unido al anillo aromático de la dextrometorfano. La reacción es catalizada por la enzima citocromo P450 2D6 (CYP2D6) .
Métodos de Producción Industrial: En entornos industriales, la producción de dextrorfano implica el uso de métodos biotecnológicos avanzados para mejorar la eficiencia y el rendimiento del proceso de O-desmetilación. El uso de enzimas CYP2D6 recombinantes y condiciones de reacción optimizadas, como temperatura y pH controlados, son prácticas comunes para lograr una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: El dextrorfano experimenta varias reacciones químicas, que incluyen:
Oxidación: El dextrorfano puede oxidarse aún más para formar 3-hidroximorfinano.
Reducción: Las reacciones de reducción pueden convertir el dextrorfano de nuevo en dextrometorfano.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo aromático o en el átomo de nitrógeno.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se utilizan diversos reactivos, incluidos los halógenos y los agentes alquilantes, en condiciones controladas para lograr sustituciones específicas.
Productos Principales:
Oxidación: 3-hidroximorfinano.
Reducción: Dextrometorfano.
Sustitución: Diversos derivados morfinanos sustituidos dependiendo de los reactivos utilizados
Aplicaciones Científicas De Investigación
El dextrorfano tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto de referencia en análisis quirales y estudios de separación enantiomérica.
Biología: Se estudian sus efectos en los sistemas de neurotransmisores, particularmente su función como antagonista del receptor NMDA.
Medicina: Se investiga su posible efecto terapéutico en el tratamiento de afecciones como la depresión, las enfermedades neurodegenerativas y el accidente cerebrovascular.
Mecanismo De Acción
El dextrorfano ejerce sus efectos principalmente a través de su acción como antagonista del receptor NMDA. Al bloquear el receptor NMDA, el dextrorfano inhibe el neurotransmisor excitatorio glutamato, lo que lleva a una reducción de la excitabilidad neuronal. Este mecanismo es responsable de sus efectos antitusígenos y disociativos. Además, el dextrorfano tiene afinidad por los receptores sigma-1 y actúa como un inhibidor de la recaptación de serotonina y norepinefrina, contribuyendo a sus propiedades psicoactivas .
Compuestos Similares:
Dextrometorfano: El compuesto parental del dextrorfano, utilizado como supresor de la tos de venta libre.
Levorfanol: El enantiómero levorrotatorio del racemorfano, conocido por sus potentes propiedades analgésicas.
Ketamina: Otro antagonista del receptor NMDA con propiedades anestésicas disociativas.
Comparación:
Dextrometorfano vs. Dextrorfano: El dextrorfano es más potente como antagonista del receptor NMDA y tiene una vida media de eliminación más larga en comparación con el dextrometorfano. .
Dextrorfano vs. Levorfanol: Si bien ambos son enantiómeros del racemorfano, el levorfanol tiene una actividad significativa del receptor opioide, lo que lo convierte en un analgésico potente, mientras que el dextrorfano actúa principalmente en los receptores NMDA y sigma-1.
Dextrorfano vs. Ketamina: Ambos compuestos son antagonistas del receptor NMDA, pero la ketamina se utiliza más ampliamente como anestésico y tiene un rango más amplio de aplicaciones clínicas.
Comparación Con Compuestos Similares
Dextromethorphan: The parent compound of dextrorphan, used as an over-the-counter cough suppressant.
Levorphanol: The levorotatory enantiomer of racemorphan, known for its potent analgesic properties.
Ketamine: Another NMDA receptor antagonist with dissociative anesthetic properties.
Comparison:
Dextromethorphan vs. This compound: this compound is more potent as an NMDA receptor antagonist and has a longer elimination half-life compared to dextromethorphan. .
This compound vs. Levorphanol: While both are enantiomers of racemorphan, levorphanol has significant opioid receptor activity, making it a potent analgesic, whereas this compound primarily acts on NMDA and sigma-1 receptors.
This compound vs. Ketamine: Both compounds are NMDA receptor antagonists, but ketamine is more widely used as an anesthetic and has a broader range of clinical applications.
Propiedades
IUPAC Name |
(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-PVAVHDDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014178 | |
| Record name | Dextrorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-73-5 | |
| Record name | Dextrorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrorphan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextrorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextrorphan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTRORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B7QNO9WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)
![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)


![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)








